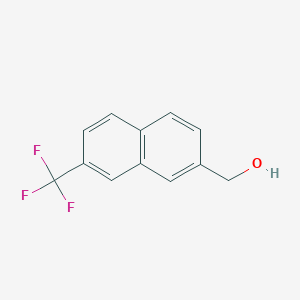

2-(Trifluoromethyl)naphthalene-7-methanol

Description

Significance of Fluorinated Naphthalene (B1677914) Architectures in Contemporary Organic Synthesis

Fluorinated naphthalene architectures are of paramount importance in modern organic synthesis due to the profound impact of fluorine substitution on the physicochemical properties of the parent naphthalene core. The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl group, can dramatically alter a molecule's lipophilicity, metabolic stability, and electronic character. nih.gov In the context of materials science, fluorinated naphthalenes are explored for their potential in organic electronics, where their modified electronic properties can be harnessed in the design of semiconductors and other functional materials. nih.gov For instance, the strategic placement of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter in the development of n-type organic semiconductors. Furthermore, the C-F bond's strength and stability can enhance the robustness of the resulting molecules.

Contextualizing the Structural Components: Trifluoromethyl and Methanol (B129727) Functionalities

The two key functional groups in 2-(Trifluoromethyl)naphthalene-7-methanol, the trifluoromethyl group (-CF3) and the methanol group (-CH2OH), impart distinct and complementary properties to the naphthalene framework.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.net This electronic perturbation significantly influences the reactivity of the naphthalene ring, making it more susceptible to nucleophilic attack and altering its spectroscopic properties. The -CF3 group is also known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable substituent in the design of bioactive compounds. nih.gov Its presence can lead to more favorable interactions with biological targets and improved pharmacokinetic profiles.

The methanol group , on the other hand, is a versatile functional handle. The hydroxyl moiety can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and the solid-state packing of the molecule. This group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of other functional groups, providing a gateway for further molecular elaboration and the synthesis of more complex derivatives. nih.gov For example, the methanol group can be a precursor for the introduction of esters, ethers, and halides.

Overview of Research Trajectories for Complex Polycyclic Aromatic Hydrocarbon Derivatives

Research into complex polycyclic aromatic hydrocarbon (PAH) derivatives is a vibrant and rapidly expanding field. nih.gov A primary focus is the development of novel synthetic methodologies that allow for the precise and regioselective functionalization of the PAH core. researchgate.net This is crucial for establishing clear structure-property relationships and for the rational design of molecules with desired characteristics.

Current research trajectories include:

Annulative π-extension: This involves the construction of larger aromatic systems from smaller, functionalized precursors to create novel nanographenes and other extended π-systems with unique optoelectronic properties.

Late-stage functionalization: The development of methods to introduce functional groups onto pre-existing PAH skeletons is a key area of investigation. This allows for the diversification of molecular libraries and the fine-tuning of properties. rsc.org

Applications in Organic Electronics: A significant portion of research is dedicated to the application of functionalized PAHs in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). beilstein-journals.org

The synthesis and study of molecules like 2-(Trifluoromethyl)naphthalene-7-methanol are integral to these research efforts, providing fundamental insights into the behavior of functionalized PAHs and paving the way for the development of next-generation materials and technologies.

Research Findings

While specific research exclusively detailing 2-(Trifluoromethyl)naphthalene-7-methanol is not extensively documented in publicly available literature, its synthesis and properties can be inferred from studies on closely related analogs. For instance, the synthesis of [7-(fluoromethyl)-2-naphthyl]methanol has been reported, providing a plausible synthetic route. scispace.com A potential synthesis for the target compound could involve the reduction of a corresponding carboxylic acid or aldehyde, which in turn could be prepared through established methods for the trifluoromethylation of naphthalene systems.

Below is a table summarizing the general properties and potential synthetic approaches for 2-(Trifluoromethyl)naphthalene-7-methanol based on analogous compounds.

| Property | Inferred/Potential Value | Basis of Inference |

| Molecular Formula | C12H9F3O | |

| Molecular Weight | 226.19 g/mol | |

| Synthetic Precursor | 2-(Trifluoromethyl)naphthalene-7-carboxylic acid or 2-(Trifluoromethyl)naphthalene-7-carbaldehyde | Standard organic synthesis transformations (reduction of carboxylic acids/aldehydes to alcohols). |

| Potential Synthetic Route | Trifluoromethylation of a suitable naphthalene precursor, followed by functional group interconversion to introduce the methanol group at the 7-position. | Based on general methods for the synthesis of trifluoromethyl-substituted naphthalenes. soton.ac.uk |

| Expected Spectroscopic Features (¹H NMR) | Aromatic protons in the naphthalene region, a singlet for the -CH2- group, and a signal for the hydroxyl proton. | General principles of NMR spectroscopy. |

| Expected Spectroscopic Features (¹⁹F NMR) | A singlet corresponding to the -CF3 group. | Characteristic chemical shift for trifluoromethyl groups attached to aromatic rings. |

| Expected Spectroscopic Features (¹³C NMR) | Signals for the naphthalene carbons, the -CH2OH carbon, and a quartet for the -CF3 carbon due to C-F coupling. | Based on spectroscopic data of related fluorinated naphthalene derivatives. |

Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

[7-(trifluoromethyl)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6,16H,7H2 |

InChI Key |

OTALCTLJVBUHDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Naphthalene 7 Methanol and Analogous Systems

Strategies for Constructing the Trifluoromethylated Naphthalene (B1677914) Core

The synthesis of the 2-(trifluoromethyl)naphthalene-7-methanol core can be approached through two primary strategic disconnections: constructing the naphthalene ring system de novo with the trifluoromethyl group already in place or by functionalizing a pre-existing naphthalene scaffold.

De Novo Naphthalene Ring Construction Approaches

De novo strategies build the naphthalene ring from acyclic or non-naphthalene precursors, offering a high degree of flexibility in substituent placement. A prominent method involves the reaction of trifluoromethyl ketones with organometallic reagents, followed by cyclization. For instance, the addition of a benzyl Grignard reagent to an α,β-unsaturated trifluoromethylketone can generate an allylic alcohol. Subsequent acid-catalyzed dehydration and intramolecular cyclization afford the trifluoromethylated naphthalene ring system. nih.govchemrevlett.com This approach allows for the strategic placement of substituents on the naphthalene core based on the structure of the starting materials.

Another powerful de novo approach is the Diels-Alder reaction between a suitably substituted diene and a dienophile, followed by aromatization. More contemporary methods utilize aryne cycloaddition chemistry. For example, a trifluoromethyl-substituted 2-pyrone can react with a benzyne species, generated in situ from an o-silylaryl triflate, to construct the polysubstituted naphthalene core after a decarboxylative aromatization sequence. nih.gov

| Starting Materials | Reagents and Conditions | Product Type | Ref. |

| 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone | Benzyl Grignard reagent, then acid-catalyzed dehydration | Substituted trifluoromethylnaphthalene | nih.gov |

| Trifluoromethyl-substituted 2-pyrone, o-silylaryl triflate | Cesium fluoride (B91410) (CsF) | Multisubstituted trifluoromethylnaphthalene | nih.gov |

Functionalization of Pre-existing Naphthalene Scaffolds

Alternatively, the target scaffold can be assembled by modifying an existing naphthalene ring. This is often a more direct approach if a suitably substituted naphthalene precursor is readily available.

One key strategy is the functionalization of a pre-existing 2,7-disubstituted naphthalene. For example, starting from 2,7-dimethylnaphthalene, benzylic bromination can yield 2,7-bis(bromomethyl)naphthalene. This intermediate can then undergo nucleophilic fluorination to introduce fluorine atoms. researchgate.netresearchgate.net While this example leads to fluoromethyl groups, it illustrates the principle of functional group interconversion on the naphthalene core. To obtain the target molecule, one could envision a scenario where one of the bromomethyl groups is selectively converted to a trifluoromethyl group, while the other is hydrolyzed to a hydroxymethyl group, though this would require careful control of reactivity.

A more versatile and modern approach involves the direct C-H functionalization of the naphthalene ring. researchgate.net This allows for the introduction of various functional groups at specific positions, guided by directing groups or the inherent reactivity of the naphthalene system. For the synthesis of 2-(trifluoromethyl)naphthalene-7-methanol, one could envision a C-H functionalization strategy on 2-(trifluoromethyl)naphthalene to introduce a functional group at the 7-position, which could then be converted to the methanol (B129727) group. beilstein-journals.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are also a powerful tool for functionalizing pre-halogenated naphthalene scaffolds. nih.gov For instance, a 7-bromo-2-(trifluoromethyl)naphthalene could undergo a variety of cross-coupling reactions to introduce a carbon-based substituent at the 7-position, which could then be elaborated to the methanol functionality.

| Starting Material | Reaction Type | Reagents and Conditions | Product Type | Ref. |

| 2,7-Bis(bromomethyl)naphthalene | Nucleophilic Halogen Exchange | Cesium fluoride (CsF), tetraethylammonium bromide | 2,7-Bis(fluoromethyl)naphthalene | researchgate.net |

| 1-Naphthylamine derivatives | C-H Sulfonylation (Photoredox/Copper) | Sulfonylating agent, photocatalyst/copper catalyst | C4-Sulfonylated 1-naphthylamines | beilstein-journals.org |

| Bromo-naphthalene precursor | Palladium-catalyzed Cross-Coupling | Various coupling partners, Palladium catalyst, ligand | Diverse library of naphthalene derivatives | nih.gov |

Introduction of the Trifluoromethyl Group

A critical step in the synthesis of the target compound is the introduction of the trifluoromethyl group onto the naphthalene ring. This can be achieved through nucleophilic, radical, or electrophilic trifluoromethylation reactions.

Nucleophilic Trifluoromethylation Reactions

Nucleophilic trifluoromethylation typically involves the reaction of a trifluoromethyl anion equivalent with an electrophilic substrate. The most common source of the trifluoromethyl anion is (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. google.comscielo.br This reagent, in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), can trifluoromethylate a variety of electrophiles, including carbonyl compounds. google.com In the context of a de novo synthesis, a ketone precursor to the naphthalene ring could be trifluoromethylated using this method.

Direct nucleophilic trifluoromethylation of an aryl halide, such as a 2-bromo-7-substituted naphthalene, is also a viable strategy, often mediated by a copper catalyst.

| Substrate Type | Reagent | Conditions | Product Type | Ref. |

| Aldehydes/Ketones | TMSCF3 (Ruppert-Prakash reagent), TBAF or CsF | Anhydrous solvent (e.g., THF) | Trifluoromethylated alcohols | google.comscielo.br |

| Aryl Halides | TMSCF3, Copper catalyst | High temperature, specific ligands | Trifluoromethylated arenes | N/A |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation has emerged as a powerful method for the direct C-H trifluoromethylation of arenes and heteroarenes. beilstein-journals.orgnih.gov These reactions often proceed under mild conditions and can exhibit high functional group tolerance. One common approach involves the generation of the trifluoromethyl radical (•CF3) from a suitable precursor.

Photoredox catalysis has proven to be particularly effective in this regard. researchgate.net For instance, triflyl chloride (CF3SO2Cl) or other trifluoromethyl sources can be reduced by an excited-state photocatalyst to generate the •CF3 radical, which then adds to the aromatic ring. Subsequent oxidation and deprotonation yield the trifluoromethylated product. This method offers a direct way to trifluoromethylate a naphthalene scaffold, with the regioselectivity often governed by the electronic properties of the substrate.

| Substrate Type | Reagents | Conditions | Product Type | Ref. |

| Arenes/Heteroarenes | Triflyl chloride (CF3SO2Cl), Ru or Ir-based photocatalyst, base | Visible light irradiation, room temperature | Trifluoromethylated arenes | researchgate.net |

| Arenes/Heteroarenes | Sodium triflinate (CF3SO2Na), Oxidant (e.g., (NH4)2S2O8) | Metal-free or metal-catalyzed, heat | Trifluoromethylated arenes | nih.gov |

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic substrate. A variety of shelf-stable, electrophilic trifluoromethylating agents have been developed, with hypervalent iodine reagents (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents) being the most prominent. researchgate.netresearchgate.netresearchgate.netresearchgate.net

These reagents can trifluoromethylate a range of nucleophiles, including electron-rich arenes, enolates, and phenols. For the synthesis of a 2-(trifluoromethyl)naphthalene derivative, an electron-rich naphthalene precursor could be subjected to electrophilic trifluoromethylation. The regioselectivity would be dictated by the directing effects of the existing substituents on the naphthalene ring. For instance, a 7-substituted naphthalene with an electron-donating group could potentially be trifluoromethylated at the C2 position.

| Reagent Type | Example Reagent | Substrate Type | Conditions | Ref. |

| Hypervalent Iodine Reagents | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's Reagent) | Electron-rich arenes, phenols | Often requires a catalyst (e.g., Cu, Zn) | researchgate.net |

| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium salts (Umemoto's Reagents) | Enolates, silyl enol ethers | Base, aprotic solvent | researchgate.net |

Transition Metal-Catalyzed Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group onto an aromatic core is a pivotal step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering milder conditions and broader substrate scope compared to traditional methods.

Palladium and copper catalysts are at the forefront of these methodologies. A common strategy involves the coupling of an aryl halide or a related precursor with a trifluoromethyl source. For instance, palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions has been reported, demonstrating high yields and tolerance for a wide array of functional groups, including esters, amides, and nitriles. This method is particularly valuable for late-stage functionalization of complex molecules.

Copper-catalyzed reactions also provide a versatile route to trifluoromethylated arenes. The trifluoromethylation of aryl- and vinylboronic acids using Togni's reagent, a stable and electrophilic source of the CF3 group, proceeds efficiently in the presence of a copper catalyst. Notably, the copper-catalyzed trifluoromethylation of 2-naphthylboronic acid has been shown to produce 2-(trifluoromethyl)naphthalene in good yield. Another effective trifluoromethylating agent is trifluoromethyltrimethylsilane (TMSCF3), which can be activated by a fluoride source to deliver the CF3 nucleophile in copper- or palladium-catalyzed reactions.

Direct C-H trifluoromethylation of naphthalenes represents a more atom-economical approach, obviating the need for pre-functionalized starting materials. While challenging, progress has been made in the development of catalytic systems capable of such transformations, often requiring directing groups to achieve regioselectivity.

| Catalyst System | Naphthalene Precursor | Trifluoromethylating Agent | Solvent | Temperature (°C) | Yield (%) |

| Pd(dba)2 / tBuXPhos | 2-Naphthyl chloride | TMSCF3 / KF | Dioxane | 110 | Good |

| CuI / 1,10-phenanthroline | 2-Naphthylboronic acid | Togni's reagent | Diglyme | 35 | 80 |

| Cu(I) salt | 2-Naphthyl iodide | CF3-source | DMF | 120 | Moderate to Good |

Regioselective Installation and Functionalization of the Methanol Moiety

Once the 2-(trifluoromethyl)naphthalene core is established, the next critical step is the introduction and functionalization of the methanol group at the C-7 position. This requires highly regioselective methods to differentiate between the various positions on the naphthalene ring.

Reduction of Carbonyl Precursors

A reliable method for installing the methanol moiety is through the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid. The synthesis of the precursor, 2-(trifluoromethyl)naphthalene-7-carbaldehyde or 2-(trifluoromethyl)naphthalene-7-carboxylic acid, can be achieved through established methods like formylation or carboxylation of the naphthalene ring, potentially guided by directing groups to ensure C-7 selectivity.

Once the carbonyl precursor is obtained, it can be reduced to the alcohol using standard reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both aldehydes and carboxylic acids to primary alcohols pearson.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) libretexts.org. Sodium borohydride (NaBH4) is a milder reducing agent that readily reduces aldehydes to primary alcohols and is often preferred for its greater chemoselectivity and compatibility with protic solvents like methanol or ethanol commonorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org. While NaBH4 does not typically reduce carboxylic acids directly, the acid can be converted to a more reactive derivative, such as an ester, which can then be reduced commonorganicchemistry.comlibretexts.org.

Electrochemical reduction presents a greener alternative to metal hydrides for the conversion of aromatic carboxylic acids to benzyl alcohols google.comgoogle.com. This method can avoid the use of heavy metal reagents and often proceeds under mild conditions in aqueous acidic solutions google.comgoogle.com.

| Carbonyl Precursor | Reducing Agent | Solvent | Product |

| 2-(Trifluoromethyl)naphthalene-7-carbaldehyde | NaBH4 | Methanol/Ethanol | 2-(Trifluoromethyl)naphthalene-7-methanol |

| 2-(Trifluoromethyl)naphthalene-7-carboxylic acid | LiAlH4 | Diethyl ether/THF | 2-(Trifluoromethyl)naphthalene-7-methanol |

| 2-(Trifluoromethyl)naphthalene-7-carboxylic acid | Electrochemical Reduction | Aqueous Acid | 2-(Trifluoromethyl)naphthalene-7-methanol |

Hydroxymethylation Reactions

Direct hydroxymethylation of the 2-(trifluoromethyl)naphthalene core at the C-7 position would be a highly efficient route to the target molecule. This can potentially be achieved through Friedel-Crafts-type reactions using formaldehyde or a synthetic equivalent as the hydroxymethylating agent. However, achieving high regioselectivity in such reactions on substituted naphthalenes can be challenging due to the presence of multiple reactive sites. The directing effect of the trifluoromethyl group, which is generally meta-directing, and the inherent reactivity of the naphthalene ring system would need to be carefully considered to favor substitution at the desired C-7 position.

Recent advances in photoredox catalysis have enabled the hydroxymethylation of heteroaromatic bases with methanol, offering a mild and selective method that could potentially be adapted for naphthalene derivatives nih.gov.

Selective Introduction of Hydroxyl Groups

An alternative strategy involves the initial introduction of a different functional group at the C-7 position, which can then be converted to a hydroxyl group. For instance, the synthesis of the analogous compound, [7-(fluoromethyl)-2-naphthyl]methanol, was achieved through a two-step sequence involving a partial halogen exchange on 2,7-bis(bromomethyl)naphthalene followed by hydrolysis mdpi.com. A similar approach could be envisioned starting from a suitably substituted 2-(trifluoromethyl)naphthalene derivative.

Furthermore, transition metal-catalyzed C-H activation and functionalization offer powerful tools for the regioselective introduction of functional groups onto the naphthalene scaffold rsc.orgresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netuniv-smb.fracs.org. By employing appropriate directing groups, it is possible to achieve selective functionalization at remote positions, including C-5, C-6, and C-7. For example, a ruthenium-catalyzed three-component reaction has been developed for the remote C-H functionalization of naphthalenes rsc.org. Such a strategy could be employed to install a handle at the C-7 position, which could subsequently be converted to a hydroxyl group.

Multi-component Reactions and Cascade Cyclizations in Naphthalene Synthesis

Multi-component reactions (MCRs) and cascade cyclizations provide convergent and efficient pathways to construct complex molecular architectures like the substituted naphthalene core from simple starting materials in a single operation. These methods are highly valued for their atom and step economy.

For the synthesis of trifluoromethylated naphthalenes, MCRs can be designed to bring together three or more reactants to form the core structure with the desired substitution pattern. For instance, a reaction involving an alkyne, an aldehyde, and a trifluoromethylated building block could potentially be devised to construct the 2-(trifluoromethyl)naphthalene skeleton.

Cascade reactions, on the other hand, involve a series of intramolecular transformations that are triggered by a single event. These can be particularly effective for the synthesis of polycyclic aromatic systems. A cascade strategy for naphthyne formation, for example, utilizes a combination of traditional benzyne generation and a thermal hexadehydro-Diels-Alder (HDDA) reaction to rapidly construct naphthalene products asianpubs.org. Such innovative approaches could be adapted to incorporate a trifluoromethyl group and a precursor to the methanol functionality.

Green Chemistry Principles and Sustainable Routes in the Synthesis of Fluorinated Naphthalene Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. In the context of synthesizing fluorinated naphthalene derivatives, several strategies can be employed to enhance the sustainability of the process.

The use of greener solvents is a key consideration. Traditional organic solvents often pose environmental and health risks. Alternatives such as water, supercritical carbon dioxide, and fluorous solvents are being explored for organofluorine synthesis researchgate.net. Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, offers a highly sustainable alternative acs.org.

Biocatalysis, the use of enzymes to catalyze chemical transformations, provides a powerful green approach. Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. While the direct enzymatic synthesis of 2-(trifluoromethyl)naphthalene-7-methanol is not yet established, the development of "fluorinases" and other enzymes capable of C-F bond formation and the functionalization of fluorinated molecules is an active area of research that holds promise for future sustainable syntheses rsc.orgresearchgate.netresearchgate.netresearchgate.net.

| Green Chemistry Approach | Application in Fluorinated Naphthalene Synthesis | Potential Benefits |

| Green Solvents (e.g., water, scCO2) | Use in catalytic reactions and purification processes. | Reduced environmental impact, improved safety. |

| Mechanochemistry | Solid-state synthesis of intermediates or the final product. | Reduced solvent waste, potential for improved reaction rates. |

| Biocatalysis | Enzymatic fluorination or functionalization of the naphthalene core. | High selectivity, mild reaction conditions, aqueous media. |

| Electrochemistry | Reduction of carbonyl precursors to the methanol moiety. | Avoidance of stoichiometric metal hydride reagents. |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl Naphthalene 7 Methanol

Reactions at the Methanol (B129727) Functional Group

The methanol group attached to the naphthalene (B1677914) ring at the 7-position is a primary alcohol. This functionality allows for a variety of chemical transformations, including oxidation, derivatization to ethers and esters, nucleophilic substitution at the benzylic carbon, and more specialized transformations.

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol of 2-(Trifluoromethyl)naphthalene-7-methanol can be oxidized to form either the corresponding aldehyde, 2-(Trifluoromethyl)naphthalene-7-carbaldehyde, or the carboxylic acid, 2-(Trifluoromethyl)naphthalene-7-carboxylic acid. The final product is dependent on the specific reagents and reaction conditions employed. libretexts.orgchemguide.co.uk

To achieve partial oxidation to the aldehyde, milder oxidizing agents are typically used, and the aldehyde product is often removed from the reaction mixture as it forms to prevent further oxidation. libretexts.orgchemguide.co.uk Common reagents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent like dichloromethane.

For a more complete oxidation to the carboxylic acid, stronger oxidizing agents are required. libretexts.org Reagents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium dichromate in an acidic medium can be utilized. libretexts.orgchemguide.co.uk These reactions are typically run under conditions that ensure the intermediate aldehyde is further oxidized, such as heating under reflux with an excess of the oxidizing agent. chemguide.co.uk A combination of Selectfluor and sodium bromide has also been shown to be effective for oxidizing primary alcohols to carboxylic acids. nih.gov

| Transformation | Target Product | Typical Reagents | Reaction Conditions |

|---|---|---|---|

| Partial Oxidation | 2-(Trifluoromethyl)naphthalene-7-carbaldehyde | Pyridinium chlorochromate (PCC); Dess-Martin periodinane | Anhydrous solvent (e.g., CH₂Cl₂), Room temperature |

| Full Oxidation | 2-(Trifluoromethyl)naphthalene-7-carboxylic acid | Potassium permanganate (KMnO₄); Jones Reagent (CrO₃/H₂SO₄); Acidified Na₂Cr₂O₇ | Heating under reflux with excess oxidant |

Derivatization Strategies for Ether and Ester Formation

The hydroxyl group of 2-(Trifluoromethyl)naphthalene-7-methanol serves as a versatile handle for the synthesis of ether and ester derivatives.

Ether Formation: The Williamson ether synthesis is a common and effective method for preparing ethers from this alcohol. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) via an Sₙ2 mechanism to yield the ether. masterorganicchemistry.com

Ester Formation: Esterification can be readily achieved through several methods. The most direct is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. Alternatively, for higher yields and milder conditions, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct.

| Derivative | Reaction Type | Typical Reagents | Key Features |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-X) | Sₙ2 mechanism; works best with primary alkyl halides. masterorganicchemistry.com |

| Ester | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires removal of water. |

| Ester | Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Generally high-yielding and proceeds under mild conditions. |

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom to which the methanol group is attached is a benzylic position. While the hydroxyl group itself is a poor leaving group, it can be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. youtube.com

For instance, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine converts the alcohol to a tosylate. This tosylate can then be displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻). Similarly, treatment with reagents like SOCl₂ or PBr₃ can transform the alcohol into the corresponding benzylic chloride or bromide.

These benzylic halides and sulfonates can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism. khanacademy.org The Sₙ1 pathway is favored in the presence of polar, protic solvents and is facilitated by the ability of the naphthalene ring system to stabilize the intermediate benzylic carbocation through resonance. youtube.com The strong electron-withdrawing trifluoromethyl group on the ring, however, would destabilize this carbocation, potentially making the Sₙ1 pathway less favorable than in unsubstituted naphthylmethyl systems.

Deoxytrifluoromethylation Transformations

A modern and powerful transformation is the direct replacement of the hydroxyl group with a trifluoromethyl (CF₃) group, a reaction known as deoxytrifluoromethylation. This process is of significant interest as the CF₃ group can dramatically alter a molecule's properties. nih.govnih.gov Recent advancements have established methods for this conversion, such as copper metallaphotoredox-mediated protocols. nih.govosti.govosti.gov In these reactions, the alcohol substrate is activated in situ and then undergoes C(sp³)–CF₃ bond formation, effectively converting the benzylic alcohol directly into a 1,1,1-trifluoroethyl group. nih.govnih.gov

Reactivity Influenced by the Trifluoromethyl Group

Electronic Effects on Aromatic Reactivity and Substituent Directing Effects

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence on the naphthalene ring at the 2-position has profound electronic consequences for the aromatic system.

The -CF₃ group deactivates the naphthalene ring towards electrophilic aromatic substitution (EAS) due to its strong inductive electron-withdrawing effect. nih.govmdpi.com This deactivation means that harsher conditions are generally required for reactions like nitration, halogenation, or Friedel-Crafts alkylation compared to unsubstituted naphthalene.

| Compound Name |

|---|

| 2-(Trifluoromethyl)naphthalene-7-methanol |

| 2-(Trifluoromethyl)naphthalene-7-carbaldehyde |

| 2-(Trifluoromethyl)naphthalene-7-carboxylic acid |

| Pyridinium chlorochromate |

| Dess-Martin periodinane |

| Dichloromethane |

| Potassium permanganate |

| Jones reagent |

| Sodium dichromate |

| Selectfluor |

| Sodium bromide |

| Sodium hydride |

| Methyl iodide |

| Benzyl bromide |

| Sulfuric acid |

| Acyl chloride |

| Acid anhydride |

| Pyridine |

| p-Toluenesulfonyl chloride |

Influence on Acidic Properties of Adjacent Hydroxyls

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.com This strong inductive effect significantly influences the electronic properties of the naphthalene ring and, consequently, the acidity of any attached functional groups, such as the hydroxyl group in the methanol substituent.

When the hydroxyl group is deprotonated to form an alkoxide, the resulting negative charge is stabilized by the electron-withdrawing nature of the -CF3 group. This stabilization is transmitted through the aromatic system. As a result, the presence of the trifluoromethyl group is expected to increase the acidity of the hydroxyl proton in 2-(Trluoromethyl)naphthalene-7-methanol compared to an unsubstituted naphthalenemethanol. The combination of inductive stabilization and potential hydrogen bonding interactions can lead to potent acids. nih.gov Studies on substituted 2-naphthols have shown that the acidity can be systematically tuned by the electronic nature of the substituents on the ring. nih.gov

Table 1: Predicted Influence of Substituents on Naphthylmethanol Acidity

| Substituent at C2 | Electronic Effect | Predicted Effect on pKa of C7-Methanol |

|---|---|---|

| -H | Neutral | Baseline |

| -CH3 | Electron-donating | Increase (Less acidic) |

| -CF3 | Strongly Electron-withdrawing | Decrease (More acidic) |

| -OCH3 | Electron-donating (resonance) | Increase (Less acidic) |

Transformations Involving the Trifluoromethyl Group (e.g., defluorination)

While the trifluoromethyl group is generally considered stable due to the strength of the C-F bond, it can undergo transformations under specific conditions. mdpi.com Defluorination, the cleavage of one or more C-F bonds, is a key transformation pathway.

Selective defluorination of trifluoromethylarenes to difluoromethyl or monofluoromethyl derivatives is a significant challenge but has been achieved through various methods. These include base-promoted eliminations, which may proceed through a difluoro-p-quinomethide intermediate that can be trapped by a nucleophile. researchgate.netresearchgate.net

Recent studies on trifluoromethylphenols have provided mechanistic insights into their spontaneous aqueous defluorination. rsc.org Density functional theory calculations suggest that the key defluorination step can proceed via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgbohrium.com This process is driven by the deprotonation of a nearby acidic group, followed by the elimination of a fluoride (B91410) ion. Protolytic defluorination in the presence of superacids has also been reported, where protonation of the fluorine atoms facilitates the loss of HF. nih.gov Furthermore, electrochemical methods that utilize in situ generated silyl cations to mediate fluoride abstraction represent a mild approach for C-F bond activation. rsc.org

Table 2: Selected Methods for Defluorination of Trifluoromethylarenes

| Method | Reagents/Conditions | Proposed Intermediate/Mechanism |

|---|---|---|

| Base-Promoted Elimination | Strong base (e.g., NaH, KHMDS) | Difluoro-p-quinomethide |

| Aqueous Hydrolysis | Alkaline aqueous conditions | E1cb mechanism |

| Protolytic Defluorination | Brønsted superacids (e.g., CF3SO3H) | Carbocationic species |

Reactions and Functionalization of the Naphthalene Aromatic Core

The naphthalene core of 2-(Trifluoromethyl)naphthalene-7-methanol is susceptible to a variety of functionalization reactions, allowing for the synthesis of more complex derivatives.

Directed C-H Activation Strategies for Remote Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. nih.govresearchgate.net For naphthalene derivatives, this strategy enables the introduction of functional groups at positions that are not easily accessible through classical methods. acs.org

Ruthenium-catalyzed reactions, in particular, have been successful in achieving remote C-H functionalization. rsc.orgnih.gov By employing a directing group, it is possible to guide the catalyst to a specific C-H bond. For instance, phosphine-directed ruthenium catalysis has enabled the selective functionalization of the C5 position of the naphthalene ring. researchgate.net These methods allow for the modular synthesis of multifunctional naphthalenes from simpler precursors. rsc.orgrsc.org While the methanol group at the 7-position could potentially act as a directing group, specific strategies would need to be developed to control the regioselectivity of the C-H activation on the 2-(trifluoromethyl)naphthalene scaffold.

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the naphthalene core towards substitution reactions is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Naphthalene is generally more reactive than benzene towards electrophiles, with substitution preferentially occurring at the C1 (α) position due to the greater stability of the resulting carbocation intermediate. libretexts.org In 2-(Trifluoromethyl)naphthalene-7-methanol, the -CF3 group is a strong deactivating, meta-directing group, while the -CH2OH group is a weak deactivating, ortho-, para-directing group. The interplay of these two groups will determine the outcome of electrophilic substitution. The strong deactivating effect of the -CF3 group would likely direct incoming electrophiles to the other ring. nih.govstackexchange.com

Nucleophilic Aromatic Substitution (NAS): Aromatic rings bearing strong electron-withdrawing groups, such as -CF3, are activated towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This makes nucleophilic aromatic substitution a viable pathway for functionalizing the ring containing the trifluoromethyl group. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing substituent. scirp.org For a reaction to occur, a suitable leaving group (typically a halide) would need to be present on the ring, usually ortho or para to the activating group. masterorganicchemistry.com

Coupling Reactions for Core Extension and Diversification

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds and extending aromatic systems. nanochemres.orgyoutube.com To utilize these reactions, 2-(Trifluoromethyl)naphthalene-7-methanol would first need to be converted into a derivative bearing a suitable functional group, such as a halide (e.g., bromide or iodide) or a triflate.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. By converting the naphthalene core to a bromo- or iodo-derivative, it could be coupled with various aryl or vinyl boronic acids to create more complex structures. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This would allow for the introduction of alkyne functionalities onto the naphthalene core, which are versatile handles for further transformations. nih.gov

These coupling reactions offer a robust platform for the diversification of the 2-(Trifluoromethyl)naphthalene-7-methanol scaffold.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

C-F Bond Activation: The mechanism of C-F bond cleavage in trifluoromethylarenes is an area of active research. chem8.org For base-promoted defluorination, evidence points towards an elimination mechanism forming a reactive intermediate. researchgate.net In photochemical or metal-catalyzed processes, single-electron transfer to the trifluoromethylarene can generate a radical anion, which then fragments to release a fluoride ion and a difluorobenzyl radical. researchgate.net

C-H Activation: Ruthenium-catalyzed C-H activation often involves the formation of a cyclometalated intermediate. The directing group coordinates to the metal center, bringing it into proximity with the target C-H bond and facilitating its cleavage. The subsequent steps can involve oxidative addition, migratory insertion, and reductive elimination to form the final product.

Nucleophilic Aromatic Substitution: The mechanism of NAS on electron-poor aromatic rings is well-established and proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. scirp.org In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring. Computational studies have been used to rationalize the reactivity and stability of these intermediates. scirp.orgresearchgate.net

Radical Mechanism Pathways

While specific radical reactions of 2-(Trifluoromethyl)naphthalene-7-methanol are not extensively documented, its structure suggests potential reactivity pathways initiated by radical species. The benzylic position of the hydroxymethyl group is susceptible to hydrogen atom abstraction by aggressive radicals, leading to the formation of a stabilized benzylic radical.

The trifluoromethyl (CF3) group, being strongly electron-withdrawing, influences the stability and subsequent reactions of this radical intermediate. The generation of the initial radical could be achieved through various methods, including photochemical activation or the use of radical initiators. Once formed, the naphthylmethyl radical can participate in a variety of transformations, such as coupling reactions or oxidation processes.

For instance, in the presence of an oxidizing agent, the radical could be converted to a carbocation, leading to ionic reaction pathways. Alternatively, it could react with other radical species or unsaturated compounds to form new carbon-carbon or carbon-heteroatom bonds. The specific outcome of these radical reactions would be highly dependent on the reaction conditions and the nature of the other reagents present.

A potential radical-mediated transformation is the oxidative coupling of the alcohol. In such a pathway, a radical initiator would abstract the hydrogen atom from the hydroxyl group, forming an alkoxyl radical. This radical could then undergo further reactions, potentially leading to dimerization or other coupling products. Another possibility is the generation of a trifluoromethyl radical from a suitable precursor, which could then react with the naphthalene ring system, although this is less likely to directly involve the methanol moiety.

Ionic Mechanism Pathways, Including Carbocation Intermediates

Ionic mechanisms are central to the reactivity of 2-(Trifluoromethyl)naphthalene-7-methanol, primarily involving the formation of a benzylic carbocation. The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). Subsequent departure of the water molecule generates a secondary benzylic carbocation.

The stability of this carbocation is a key factor in determining the reaction pathway. The naphthalene ring provides significant resonance stabilization by delocalizing the positive charge across the aromatic system. However, the presence of the strongly electron-withdrawing trifluoromethyl group on the same aromatic ring has a destabilizing effect on the adjacent carbocation. This electronic push-pull relationship makes the formation and reactivity of this carbocation particularly interesting. beilstein-journals.orgnih.govbeilstein-journals.org

Despite the destabilizing influence of the CF3 group, the formation of α-(trifluoromethyl)carbenium ions has been established as a rate-limiting step in the solvolysis reactions of similar benzylic derivatives. beilstein-journals.orgnih.gov Once formed, the carbocation is a potent electrophile and can undergo several reactions:

Nucleophilic Substitution: The carbocation can be trapped by a variety of nucleophiles. For example, reaction with alcohols would yield ethers, while reaction with halides would lead to the corresponding naphthylmethyl halides.

Elimination: If there is a proton on an adjacent carbon, the carbocation can undergo elimination to form an alkene. However, in the case of 2-(Trifluoromethyl)naphthalene-7-methanol, this is not a primary reaction pathway for the initially formed carbocation.

Rearrangement: While less common for benzylic carbocations, rearrangement to a more stable carbocation is a possibility, although the structure of this particular molecule does not present obvious pathways for favorable rearrangements.

Friedel-Crafts Type Reactions: The carbocation can act as an electrophile in reactions with other aromatic compounds, leading to the formation of diarylmethane derivatives.

The table below summarizes the expected outcomes of ionic reactions involving the carbocation intermediate derived from 2-(Trifluoromethyl)naphthalene-7-methanol.

| Nucleophile/Reagent | Reaction Type | Product Type |

| H₂O | Hydration | Diol (starting material) |

| ROH (Alcohol) | Etherification | Ether |

| HX (Halide) | Halogenation | Naphthylmethyl Halide |

| Arene | Friedel-Crafts Alkylation | Diaryl Methane |

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Transition metal catalysis offers a powerful toolkit for the transformation of 2-(Trifluoromethyl)naphthalene-7-methanol. While specific catalytic cycles for this exact molecule are not extensively detailed in the literature, plausible mechanisms can be proposed based on known metal-catalyzed reactions of benzylic alcohols and trifluoromethylated aromatic compounds. nih.govbeilstein-journals.org

A likely transformation is the palladium-catalyzed cross-coupling reaction of a derivative of 2-(Trifluoromethyl)naphthalene-7-methanol. For this to occur, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or a halide. The resulting compound could then participate in a catalytic cycle, for example, a Suzuki or Heck coupling.

A hypothetical catalytic cycle for a Suzuki coupling reaction is outlined below:

Oxidative Addition: The active Pd(0) catalyst reacts with the naphthylmethyl derivative (with a suitable leaving group, X) to form a Pd(II) intermediate.

Transmetalation: An organoboron reagent (R-B(OR)₂) reacts with the Pd(II) complex, transferring the organic group (R) to the palladium center and forming a new Pd(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of such a catalytic cycle would be influenced by the nature of the ligands on the palladium catalyst, the solvent, and the reaction temperature.

Another potential metal-mediated transformation is the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. This can be achieved using various metal catalysts, such as those based on ruthenium, copper, or palladium, often in the presence of an oxidant. The catalytic cycle for such an oxidation typically involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the carbonyl compound and a metal-hydride species. The metal catalyst is then regenerated by the oxidant.

The table below outlines potential metal-mediated transformations of 2-(Trifluoromethyl)naphthalene-7-methanol and the key steps in their hypothetical catalytic cycles.

| Transformation | Metal Catalyst (Example) | Key Catalytic Steps |

| Cross-Coupling (e.g., Suzuki) | Pd(0) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Oxidation to Aldehyde | Ru(II) | Ligand Exchange, β-Hydride Elimination, Catalyst Regeneration |

| C-H Activation/Functionalization | Rh(III) or Pd(II) | C-H Activation, Insertion, Reductive Elimination |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Trifluoromethyl Naphthalene 7 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide a map of the hydrogen and carbon atoms in a molecule, respectively.

In the ¹H NMR spectrum of 2-(trifluoromethyl)naphthalene-7-methanol, distinct signals are expected for the protons of the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂) group, and the hydroxyl (-OH) group. The aromatic region would typically display a complex pattern of multiplets between 7.0 and 8.5 ppm. The electron-withdrawing nature of the trifluoromethyl group at the C2 position would cause a downfield shift (deshielding) for adjacent protons, particularly the proton at C1 and C3. The hydroxymethyl group at C7 would introduce a characteristic singlet for the methylene protons (-CH₂OH), expected around 4.8 ppm. The hydroxyl proton signal is often a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the trifluoromethyl group (CF₃) is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic region will show multiple signals for the ten naphthalene carbons. The carbon atom attached to the CF₃ group (C2) will be significantly affected, as will the carbon attached to the hydroxymethyl group (C7). The methylene carbon (-CH₂OH) would appear as a distinct signal in the aliphatic region, typically around 65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Naphthalene Ring | ¹H | 7.0 - 8.5 | Multiplets, Doublets |

| Naphthalene Ring | ¹³C | 120 - 140 | Singlets |

| -CH₂OH | ¹H | ~4.8 | Singlet |

| -CH₂OH | ¹³C | ~65 | Singlet |

| -OH | ¹H | Variable | Broad Singlet |

| -CF₃ | ¹³C | ~124 | Quartet (q) |

Note: Predicted values are based on standard chemical shift ranges and substituent effects.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. azom.com Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clean and easily interpretable spectra. For 2-(trifluoromethyl)naphthalene-7-methanol, the ¹⁹F NMR spectrum is expected to show a single, sharp peak. This is because the three fluorine atoms in the trifluoromethyl group are chemically equivalent and are not coupled to any nearby protons over two or three bonds. The chemical shift for a CF₃ group attached to an aromatic ring, such as naphthalene, typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu The presence of this singlet provides unequivocal confirmation of the trifluoromethyl group's integrity and successful incorporation into the naphthalene scaffold.

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be instrumental in assigning the protons on the naphthalene rings by showing correlations between adjacent (vicinal) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). nih.gov It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding carbon atom on the naphthalene skeleton. nih.govnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com These two methods are often complementary.

The FT-IR spectrum of 2-(trifluoromethyl)naphthalene-7-methanol would be dominated by several key absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would produce a series of sharp peaks between 1450 and 1600 cm⁻¹. Most significantly, the trifluoromethyl group would give rise to very strong, intense absorption bands corresponding to C-F stretching, typically found in the 1100-1350 cm⁻¹ region.

The Raman spectrum would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic C=C ring stretching and C-H vibrations are typically strong and sharp, providing a clear fingerprint of the naphthalene skeleton. nih.gov The symmetric C-F stretching vibration of the CF₃ group also gives a strong Raman signal. thermofisher.com

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Intensity |

| -OH | O-H Stretch | 3200-3600 | Weak | Broad, Strong (IR) |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong | Medium (IR) |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium | Medium (IR) |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong | Medium-Strong |

| -CF₃ | C-F Stretch | 1100-1350 | Strong | Very Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene ring system is an excellent chromophore. Unsubstituted naphthalene in a solvent like methanol (B129727) typically exhibits three main absorption bands originating from π→π* transitions. ijcesen.comresearchgate.net These are often found around 220 nm, 275 nm, and 312 nm.

The introduction of substituents alters the electronic structure and thus the absorption spectrum. The electron-withdrawing trifluoromethyl group and the electron-donating hydroxymethyl group are expected to cause shifts in the position (λmax) and intensity (molar absorptivity) of these bands. The precise effect depends on the interplay between their electronic properties and their positions on the ring. A detailed analysis of these shifts compared to parent naphthalene provides insight into the electronic effects of the substituents on the aromatic system.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal provides the definitive, unambiguous molecular structure in the solid state. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

For 2-(trifluoromethyl)naphthalene-7-methanol, an XRD analysis would reveal the exact conformation of the hydroxymethyl group relative to the plane of the naphthalene ring. Furthermore, it would provide invaluable information on the intermolecular interactions that govern the crystal packing. A key feature would be the presence of hydrogen bonding involving the hydroxyl group of the methanol substituent, where one molecule acts as a hydrogen bond donor and another as an acceptor. These interactions create extended networks (e.g., chains or sheets) that define the macroscopic crystal structure. Although no public crystal structure data is available for this specific compound, a related structure has been reported, demonstrating the utility of this technique for complex naphthalene derivatives. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of 2-(Trifluoromethyl)naphthalene-7-methanol, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structural moieties.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound. Due to the stable aromatic naphthalene core, this peak is expected to be prominent. libretexts.org The fragmentation of 2-(Trifluoromethyl)naphthalene-7-methanol is anticipated to proceed through several key pathways, primarily involving the substituents on the naphthalene ring.

A plausible fragmentation pattern for 2-(Trifluoromethyl)naphthalene-7-methanol would involve the following key steps:

Loss of a hydrogen atom: A peak at M-1, resulting from the loss of a hydrogen atom from the methanol group, is a common feature for primary alcohols. docbrown.info

Loss of a hydroxyl radical: Cleavage of the C-O bond in the methanol substituent would lead to the loss of a hydroxyl radical (•OH), resulting in a fragment at M-17.

Loss of the entire methanol group: A significant fragmentation pathway would be the cleavage of the bond between the naphthalene ring and the methanol group, leading to the loss of a CH₂OH radical and a prominent peak at M-31.

Loss of a trifluoromethyl radical: The strong C-F bonds make the trifluoromethyl group relatively stable, but its loss as a •CF₃ radical (M-69) is a possible fragmentation pathway.

Loss of HF: The presence of fluorine allows for the potential elimination of a hydrogen fluoride (B91410) (HF) molecule, which would result in a peak at M-20. whitman.edu

The following interactive data table summarizes the expected key fragments and their corresponding m/z values in the mass spectrum of 2-(Trifluoromethyl)naphthalene-7-methanol.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [C₁₂H₉F₃O]⁺ | Molecular Ion (M⁺) | 240.06 | Determines the molecular weight of the compound. |

| [C₁₂H₈F₃O]⁺ | [M-H]⁺ | 239.05 | Loss of a hydrogen atom, typical for alcohols. docbrown.info |

| [C₁₂H₉F₃]⁺ | [M-OH]⁺ | 223.06 | Loss of the hydroxyl group. |

| [C₁₁H₇F₃]⁺ | [M-CH₂OH]⁺ | 209.05 | Loss of the methanol group, indicating a key substituent. |

| [C₁₂H₉O]⁺ | [M-CF₃]⁺ | 171.07 | Loss of the trifluoromethyl group. |

| [C₁₂H₈F₂O]⁺ | [M-HF]⁺ | 220.05 | Loss of hydrogen fluoride. whitman.edu |

Note: The m/z values are calculated based on the most common isotopes of the elements.

Advanced Spectroscopic Techniques for Electronic Structure: Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the electronic structure of molecules, particularly the unoccupied electronic states. nih.gov By exciting core-level electrons to unoccupied molecular orbitals, NEXAFS provides detailed information about the orientation and chemical environment of specific atoms within a molecule. researchgate.netnih.gov For 2-(Trifluoromethyl)naphthalene-7-methanol, NEXAFS spectra at the carbon K-edge and oxygen K-edge would be particularly insightful.

The carbon K-edge NEXAFS spectrum is expected to be dominated by transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. The naphthalene moiety, being an extended aromatic system, will give rise to sharp and intense π* resonances at the onset of the absorption edge. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxylmethyl group is expected to influence the energies and intensities of these transitions. mdpi.com

Specifically, the trifluoromethyl group is known to lower the energy of the σ(C-F) orbitals, which may be observable in the NEXAFS spectrum. The hydroxyl group of the methanol substituent will contribute to the σ region of the spectrum.

The following interactive data table outlines the expected prominent features in the carbon K-edge NEXAFS spectrum of 2-(Trifluoromethyl)naphthalene-7-methanol.

| Energy Range (eV) | Transition | Associated Molecular Orbital | Interpretation |

| ~284-288 | C 1s → π | π orbitals of the naphthalene ring | Reveals the orientation of the aromatic core. researchgate.net |

| ~288-295 | C 1s → σ | σ(C-H), σ(C-C) orbitals | Provides information on the covalent bonding within the molecule. |

| >295 | C 1s → σ | σ(C-F), σ(C-O) orbitals | Probes the electronic environment of the carbon atoms bonded to fluorine and oxygen. |

Note: The energy ranges are approximate and can be influenced by experimental conditions and the specific chemical environment.

Computational and Theoretical Investigations of 2 Trifluoromethyl Naphthalene 7 Methanol

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. Methods such as Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with basis sets like 6-311G(d,p) are frequently used to model the properties of organic molecules, including naphthalene (B1677914) derivatives. researchgate.netnih.gov These calculations are fundamental for determining the most stable three-dimensional structure of a molecule and analyzing its electronic landscape.

The first step in a computational study is geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For 2-(Trifluoromethyl)naphthalene-7-methanol, the geometry is defined by the rigid, planar naphthalene core substituted with a trifluoromethyl (-CF3) group and a methanol (B129727) (-CH2OH) group.

While the naphthalene system itself is planar, the substituents introduce conformational flexibility. The primary degrees of freedom are the rotation around the C(naphthalene)-C(methanol) and C(naphthalene)-C(trifluoromethyl) single bonds, as well as rotation of the hydroxyl group. A conformational landscape analysis would reveal the various possible low-energy conformers. The potential energy surface for such rotations is often shallow, indicating that multiple conformations may coexist at room temperature. nih.gov DFT calculations can predict the relative energies of these conformers, identifying the most stable (global minimum) structure. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometric Parameters for 2-(Trifluoromethyl)naphthalene-7-methanol (Hypothetical) This table presents plausible data based on DFT studies of similar aromatic compounds. Actual values would require specific calculations for the title compound.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.37 - 1.42 Å |

| C(naphthyl)-C(F3) Bond Length | ~1.50 Å |

| C-F Bond Length | ~1.35 Å |

| C(naphthyl)-C(H2OH) Bond Length | ~1.51 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE_gap), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. worldwidejournals.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net For 2-(Trifluoromethyl)naphthalene-7-methanol, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO may be influenced by the electron-withdrawing trifluoromethyl group.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-(Trifluoromethyl)naphthalene-7-methanol (Hypothetical) This table presents plausible data based on DFT studies of similar aromatic compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| E_HOMO | -6.5 eV |

| E_LUMO | -1.2 eV |

| ΔE_gap (HOMO-LUMO) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions and chemical reactivity. nih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For 2-(Trifluoromethyl)naphthalene-7-methanol, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the methanol group and, to a lesser extent, the fluorine atoms of the trifluoromethyl group. These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Located on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Neutral/Slightly Negative Potential (Green): Spread across the π-system of the naphthalene ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. niscpr.res.in The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E(2)) for 2-(Trifluoromethyl)naphthalene-7-methanol (Hypothetical) This table presents plausible data based on NBO analyses of similar functionalized aromatic compounds.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP(O) | σ(C-C)_naphthyl | ~2-5 |

| π(C=C)_naphthyl | π(C=C)_naphthyl | ~15-25 |

| LP(F) | σ*(C-F) | ~1-3 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (e.g., UV-Vis spectra). mdpi.com The calculation provides information about the vertical excitation energies, corresponding absorption wavelengths (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

The parent naphthalene molecule exhibits characteristic π → π* transitions in the UV region. researchgate.net The introduction of the -CF3 and -CH2OH substituents is expected to modulate these transitions. The electron-withdrawing -CF3 group and the electron-donating -CH2OH group can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities. TD-DFT calculations can predict these effects and help in the interpretation of experimental spectra.

Theoretical Prediction of Reactivity Parameters (e.g., Electrophilicity Index, Chemical Hardness, Chemical Potential)

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

These descriptors provide a framework for comparing the reactivity of 2-(Trifluoromethyl)naphthalene-7-methanol with other related compounds.

Table 4: Predicted Global Reactivity Descriptors for 2-(Trifluoromethyl)naphthalene-7-methanol (Hypothetical) Values are calculated from the hypothetical energies in Table 2.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |

Computational Mechanistic Elucidation of Synthetic Transformations

The synthesis of 2-(Trifluoromethyl)naphthalene-7-methanol can involve several key chemical transformations, the mechanisms of which can be elucidated using quantum chemical calculations, particularly Density Functional Theory (DFT). Such studies are crucial for understanding reaction pathways, predicting the feasibility of a synthetic route, and optimizing reaction conditions.

A plausible synthetic route to 2-(Trifluoromethyl)naphthalene-7-methanol could involve the trifluoromethylation of a suitable naphthalene precursor. Computational studies would typically focus on calculating the potential energy surface of the reaction to identify the transition states and intermediates. For instance, in a hypothetical nucleophilic trifluoromethylation reaction, DFT calculations could be employed to model the interaction between the naphthalene substrate and the trifluoromethylating agent.

Key aspects that would be investigated include:

Transition State Geometry: Optimization of the transition state structures to understand the bonding and structural changes that occur at the peak of the energy barrier.

Solvent Effects: Incorporation of solvent models (either implicit or explicit) to simulate how the solvent influences the reaction mechanism and energetics. The choice of solvent can be critical in trifluoromethylation reactions. st-andrews.ac.uk

An illustrative reaction energy profile for a hypothetical synthetic step is presented in Table 1.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Naphthalene precursor + Trifluoromethylating agent | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +25.3 |

| Intermediate | A meta-stable species formed during the reaction | -5.2 |

| Products | 2-(Trifluoromethyl)naphthalene derivative + Byproducts | -15.8 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational mechanistic study.

DFT has been successfully applied to study the electronic properties of other trifluoromethyl-substituted naphthalene derivatives, providing insights into how substituents influence the molecule's characteristics. researchgate.net Similar computational approaches could be used to analyze the mechanism of aromatic nucleophilic substitution on naphthalene systems. researchgate.net

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. For 2-(Trifluoromethyl)naphthalene-7-methanol, MD simulations can provide detailed information about its conformational preferences and the influence of the surrounding solvent.

The molecule has two key flexible points: the rotation of the trifluoromethyl group and the rotation around the C-C bond connecting the methanol group to the naphthalene ring. The conformational landscape of the trifluoromethyl group itself is a subject of interest in computational studies. acs.org MD simulations can reveal the preferred orientations (rotamers) of these groups and the energy barriers between different conformations.

A typical MD simulation would involve:

System Setup: Placing a single molecule of 2-(Trifluoromethyl)naphthalene-7-methanol in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent).

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

These simulations can quantify how different solvents affect the conformational equilibrium. For example, in a protic solvent like water, it is expected that the solvent molecules would form hydrogen bonds with the hydroxyl group of the methanol substituent, potentially influencing its orientation relative to the naphthalene ring. The interaction of water with the hydrophobic naphthalene surface has been a subject of detailed MD studies. nih.gov

Table 2 presents a hypothetical analysis of the dominant dihedral angles for the methanol substituent in different solvents, as would be obtained from MD simulations.

| Solvent | Dominant Dihedral Angle (Ring-C-O-H) | Population (%) | Average H-Bond Count (to -OH) |

|---|---|---|---|

| Water | gauche (~60°) | 75 | 2.8 |

| Methanol | gauche (~65°) | 68 | 2.1 |

| Chloroform | anti (~180°) | 85 | 0.2 |

Note: The data in this table is hypothetical and intended to illustrate the type of results generated from MD simulations.

Such simulations provide a molecular-level understanding of how the environment influences the structure and dynamics of the compound, which is essential for predicting its behavior in various applications. The principles of MD have been widely applied to study the structure and dynamics of naphthalene in both crystalline and liquid states. aip.org

Synthetic Utility and Applications of 2 Trifluoromethyl Naphthalene 7 Methanol As a Building Block

Precursor for the Synthesis of Diverse Naphthalene-Based Derivatives and Scaffolds

The primary utility of 2-(Trifluoromethyl)naphthalene-7-methanol as a building block stems from the reactivity of its primary alcohol (hydroxymethyl) group. This functional group can be readily transformed into a variety of other functionalities, making the compound a versatile precursor for a range of naphthalene-based derivatives.

The hydroxyl group can undergo common organic transformations, allowing for the introduction of new chemical moieties. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. Esterification and etherification reactions provide pathways to introduce a wide array of organic groups, thereby modifying the molecule's physical and chemical properties. masterorganicchemistry.comlookchem.com Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions.

These transformations allow for the elaboration of the naphthalene (B1677914) scaffold, leading to the synthesis of more complex molecules. The trifluoromethyl group on the naphthalene ring is largely inert to these reaction conditions, ensuring that this important structural feature is retained in the final products. The presence of the trifluoromethyl group can significantly influence the electronic properties and lipophilicity of the resulting derivatives. researchgate.net

Below is a table summarizing potential derivatization reactions starting from 2-(Trifluoromethyl)naphthalene-7-methanol:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde (-CHO) |